N-(2-(Piperidin-4-yl)phenyl)acetamide

Description

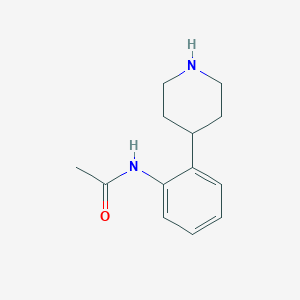

Chemical Structure:

N-(2-(Piperidin-4-yl)phenyl)acetamide consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted at the 2-position with a piperidin-4-yl moiety. The hydrochloride salt form (CAS: 255050-97-6) has a molecular formula of C₁₃H₁₉ClN₂O and a molar mass of 254.76 g/mol .

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(2-piperidin-4-ylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |

InChI Key |

OIOGRQHMUFCFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-4-yl)phenyl)acetamide typically involves the reaction of 2-bromoacetophenone with piperidine under basic conditions to form the intermediate 2-(piperidin-4-yl)acetophenone. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(Piperidin-4-yl)phenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Key Features :

- The phenyl-acetamide backbone is a common pharmacophore in medicinal chemistry, often associated with CNS activity or enzyme modulation.

Comparison with Structurally Similar Compounds

Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)

Key Differences :

- Substituents : Acetyl fentanyl has a phenethyl group (-CH₂CH₂C₆H₅) attached to the piperidine nitrogen and a second phenyl ring on the acetamide nitrogen, forming a bis-aryl structure.

- Pharmacology : A potent opioid agonist with high affinity for μ-opioid receptors, linked to overdose deaths .

- Molecular Weight : 352.5 g/mol (vs. 254.76 g/mol for the target compound) .

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

Key Differences :

N-Acetyl Norfentanyl (N-(1-Acetyl-4-piperidinyl)-N-phenyl-propanamide)

Key Differences :

2-Amino-N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide

Key Differences :

- Substituents: Incorporates a 4-methylpiperazine group on the phenyl ring and an amino (-NH₂) group on the acetamide.

- Physicochemical Properties: Molecular weight 248.32 g/mol; higher polarity due to the amino group .

- Applications : Likely explored as a CNS-targeted compound, though specific data are unavailable.

N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide

Key Differences :

- Structural Implications : The hydroxy group may facilitate hydrogen bonding with biological targets.

Structural and Functional Comparison Table

Key Research Findings

- Opioid Activity : Acetyl fentanyl’s phenethyl group is critical for μ-opioid receptor binding, absent in the target compound .

- Synthetic Pathways : this compound may be synthesized via coupling reactions similar to those in (e.g., B1/B2 synthesis).

- Solubility and Bioavailability : The hydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs .

Biological Activity

N-(2-(Piperidin-4-yl)phenyl)acetamide, a compound characterized by its piperidine and acetamide functionalities, has garnered attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a piperidine ring connected to a phenyl group, which is further linked to an acetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula of the compound is C_{13}H_{16}N_{2}O.

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. It interacts with opioid receptors, suggesting a mechanism that influences pain pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, thereby contributing to its analgesic effects .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it possesses activity against various bacterial strains, indicating its potential utility in treating infections. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

3. Anticonvulsant Activity

In related studies, derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. These derivatives demonstrated varying degrees of efficacy in animal models of epilepsy, suggesting that structural modifications can enhance their pharmacological profiles .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Opioid Receptors : The compound's analgesic effects are linked to its affinity for opioid receptors, which are pivotal in pain modulation.

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Antimicrobial Mechanisms : Its antimicrobial effects may involve interference with bacterial metabolism or cell integrity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.